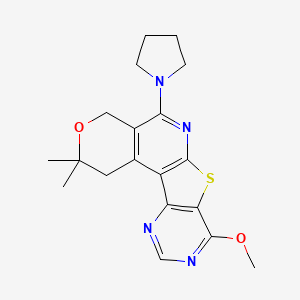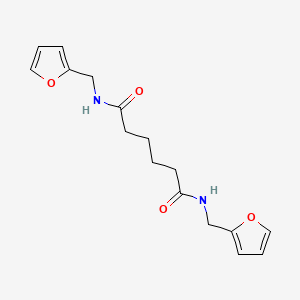![molecular formula C15H17N3O2 B14156569 N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 131019-88-0](/img/structure/B14156569.png)
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide typically involves the reaction of 2-methoxyaniline with a suitable carboxylic acid derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate, which then cyclizes to form the benzimidazole ring. Common reagents used in this synthesis include strong acids like hydrochloric acid or sulfuric acid, and bases such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzimidazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the benzimidazole ring could lead to a partially or fully saturated ring system.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Methoxyphenyl)-1H-benzimidazole-2-carboxamide
- N-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxamide
- N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxamide
Uniqueness
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-5-carboxamide is unique due to its specific substitution pattern and the presence of the tetrahydrobenzo ring. This structural feature may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.
Propiedades
Número CAS |
131019-88-0 |
|---|---|
Fórmula molecular |
C15H17N3O2 |
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-20-14-5-3-2-4-12(14)18-15(19)10-6-7-11-13(8-10)17-9-16-11/h2-5,9-10H,6-8H2,1H3,(H,16,17)(H,18,19) |
Clave InChI |
FJMIEQOPFDNZDE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=O)C2CCC3=C(C2)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(5-bromopyridin-2-yl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B14156488.png)









![5-[Bis(2-chloroethyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14156550.png)

![3,4-dimethoxy-N'-[(1H-1,2,4-triazol-5-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B14156562.png)

